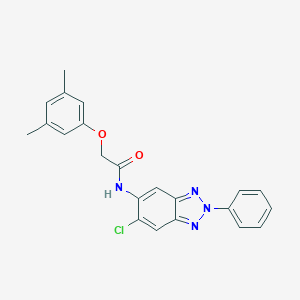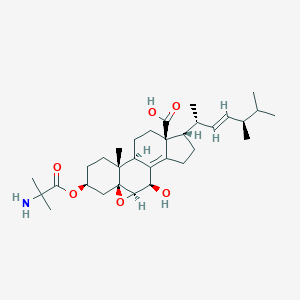
Crambescidin 816
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crambescidin 816 is a naturally occurring compound found in marine sponges. It has been identified as a potent cytotoxic agent that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of crambescidin 816 is not fully understood. However, it is believed to act by disrupting the function of the cell membrane, leading to cell death. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of these cells. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using crambescidin 816 in lab experiments is its potent cytotoxic properties, which make it an effective tool for studying cancer biology. However, its complex structure and difficulty of synthesis make it challenging to work with, and it is also highly toxic, which requires careful handling.
Zukünftige Richtungen
There are several future directions for research on crambescidin 816. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are implicated in the disease. Another area of interest is its use as a tool for studying the role of cell membranes in cancer biology. Finally, there is also interest in developing more efficient methods of synthesizing this compound, which would make it more widely available for research purposes.
Synthesemethoden
Crambescidin 816 is a complex molecule that is difficult to synthesize. It is usually isolated from marine sponges, although there have been attempts to synthesize it in the laboratory. The most successful method of synthesis involves the use of a chiral auxiliary, which allows for the selective formation of the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
Crambescidin 816 has been the subject of numerous scientific research studies due to its potent cytotoxic properties. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been investigated as a potential treatment for other diseases, such as Alzheimer's and HIV.
Eigenschaften
CAS-Nummer |
135257-45-3 |
|---|---|
Molekularformel |
C45H80N6O7 |
Molekulargewicht |
817.2 g/mol |
InChI |
InChI=1S/C45H80N6O7/c1-3-38-22-16-17-26-43(58-38)33-36-24-28-45(55)40(44(27-19-21-35(2)57-44)49-42(48-43)51(36)45)41(54)56-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-39(53)50(31-20-29-46)34-37(52)25-30-47/h16,22,35-38,40,52,55H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49) |
InChI-Schlüssel |
DFDTZECTHJFPHE-UHFFFAOYSA-N |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |
Kanonische SMILES |
CCC1C=CCCC2(O1)CC3CCC4(N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2)O |
Synonyme |
crambescidin 816 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)